molecular formula C22H24N4O2S B4928177 N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

カタログ番号 B4928177
分子量: 408.5 g/mol
InChIキー: GTGVLFMEVWFCLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide, commonly known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

科学的研究の応用

AT-101 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. AT-101 has been tested in various cancer models, including breast cancer, prostate cancer, lung cancer, and leukemia, and has shown promising results in preclinical studies.

作用機序

AT-101 exerts its anticancer effects by inhibiting the anti-apoptotic protein Bcl-2. Bcl-2 is overexpressed in many types of cancer, and its inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death. AT-101 also inhibits the anti-apoptotic protein Mcl-1, which further enhances its pro-apoptotic effects.
Biochemical and Physiological Effects:
AT-101 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. AT-101 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the advantages of AT-101 is its specificity for Bcl-2 and Mcl-1, which makes it a promising candidate for cancer therapy. However, the compound has also been shown to inhibit other proteins, such as Bcl-xL, which may limit its efficacy. Another limitation of AT-101 is its potential toxicity, which needs to be carefully evaluated in clinical trials.

将来の方向性

There are several future directions for the research on AT-101. One direction is to investigate the combination of AT-101 with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Another direction is to explore the potential use of AT-101 in the treatment of other diseases, such as autoimmune disorders. The development of more specific and potent inhibitors of Bcl-2 and Mcl-1 is also an area of active research. Finally, the evaluation of the safety and efficacy of AT-101 in clinical trials is necessary to determine its potential as a cancer therapy.

合成法

The synthesis of AT-101 involves the reaction of 5-acetyl-3-thiophenemethyl chloride with 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained through purification and isolation steps. The synthesis of AT-101 is a complex process that requires expertise in organic chemistry.

特性

IUPAC Name

N-[2-[1-[(5-acetylthiophen-3-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-16(27)20-13-17(15-29-20)14-25-11-8-19(9-12-25)26-21(7-10-23-26)24-22(28)18-5-3-2-4-6-18/h2-7,10,13,15,19H,8-9,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGVLFMEVWFCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。